molecular formula C17H15ClN4O3 B11331111 4-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate

Cat. No.: B11331111
M. Wt: 358.8 g/mol
InChI Key: XQAYCLYSWNKMQG-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Preparation of the Phenoxy Propanoate: This involves the reaction of 4-chloro-3-methylphenol with 2-bromopropanoic acid in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the phenoxy propanoate under suitable conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The chlorinated phenoxy group can be reduced to a phenol under reductive conditions.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other nucleophilic reagents.

Major Products

    Oxidation: Formation of tetrazole N-oxides.

    Reduction: Conversion to phenol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are sensitive to the tetrazole or phenoxy moieties.

    Pathways Involved: Modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENOXY)PROPANOATE
  • 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)PROPANOATE

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE is unique due to the presence of both a tetrazole ring and a chlorinated phenoxy group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-chloro-3-methylphenoxy)propanoate

InChI

InChI=1S/C17H15ClN4O3/c1-11-9-15(7-8-16(11)18)24-12(2)17(23)25-14-5-3-13(4-6-14)22-10-19-20-21-22/h3-10,12H,1-2H3

InChI Key

XQAYCLYSWNKMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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